3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 3-bromo-substituted benzamide group. The 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the benzodioxin group contributes to lipophilicity and π-π stacking interactions. This compound belongs to a broader class of benzodioxin-oxadiazole hybrids, which are explored for diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMZWAUHIFXQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include DMF, LiH, and various alkyl or aralkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has shown potential in various scientific research applications:
Antibacterial Activity: It has been found to inhibit bacterial biofilm growth, making it a potential candidate for antibacterial agents.
Pharmaceutical Research: The compound’s unique structure makes it a valuable target for developing new therapeutic agents, particularly for diseases like Alzheimer’s.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to advancements in organic chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to interfere with key enzymes and cellular processes in bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules, emphasizing substituent effects, molecular properties, and reported biological activities:
Key Observations:
Substituent Position and Electronic Effects: The 3-bromo substituent in the target compound contrasts with the 4-bromo isomer (Compound 21). Trifluoromethyl (CF₃) in Compound 19 enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability compared to bromine .
Heterocycle Variations: Replacement of the oxadiazole with an imidazole-pyridine system (D4476) shifts biological activity toward immunomodulation, highlighting the importance of heterocycle choice in target specificity .
Synthetic Purity and Characterization :
- Compounds in this class (e.g., 18–21) are typically synthesized via coupling reactions (Methods A/B) and achieve >95% purity, verified by NMR, ESI-MS, and HPLC .
Research Findings and Implications
- Antibacterial Activity : Benzodioxin-oxadiazole sulfonamides (e.g., ) exhibit potent antibacterial effects, suggesting that the target compound’s benzamide group (vs. sulfonamide) may trade antibacterial efficacy for alternative pharmacological profiles .
- Enzyme Inhibition : Compound 21 and its analogs show optimized Ca²⁺/calmodulin inhibitory activity, implying that bromine positioning (3 vs. 4) could fine-tune enzyme interaction .
Biological Activity
3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a bromine atom, a benzodioxin ring, and an oxadiazole ring. Its molecular formula is with a molecular weight of 394.2597 g/mol. The presence of these functional groups contributes to its unique biological activity.
Research indicates that compounds similar to this compound interact with multiple biological targets:
- Inhibition of NFκB Activation : Benzamide derivatives have been shown to inhibit NFκB activation, which plays a crucial role in inflammatory responses and cancer progression. This inhibition may lead to increased apoptosis in cancer cells and reduced inflammation .
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting biofilm formation in bacteria. This suggests potential applications in treating bacterial infections.
- Anticancer Potential : Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing effective anticancer therapies .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of benzamides can induce apoptosis in breast cancer cell lines (MCF-7) while showing minimal toxicity to normal cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
- Antimicrobial Studies : Another investigation revealed that the compound exhibited significant activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentration (MIC) values indicated its potential as an antibacterial agent .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests they are well absorbed from the gastrointestinal tract and metabolized in the liver. Excretion primarily occurs through bile or feces. Understanding these properties is essential for evaluating the therapeutic viability of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
